molecular formula C15H15NO B2554256 (Z)-N-[(3,4-dimethylphenyl)(phenyl)methylidene]hydroxylamine CAS No. 65567-38-6

(Z)-N-[(3,4-dimethylphenyl)(phenyl)methylidene]hydroxylamine

Cat. No.: B2554256
CAS No.: 65567-38-6
M. Wt: 225.291
InChI Key: JBFRSULLPBRHSX-NXVVXOECSA-N
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Description

(Z)-N-[(3,4-Dimethylphenyl)(phenyl)methylidene]hydroxylamine is a Schiff base derivative characterized by a hydroxylamine group (-NHOH) attached to a methylidene bridge that links a 3,4-dimethylphenyl ring and a phenyl ring. The Z-configuration refers to the spatial arrangement of substituents around the C=N bond, which influences molecular geometry and intermolecular interactions.

Properties

IUPAC Name

(NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11-8-9-14(10-12(11)2)15(16-17)13-6-4-3-5-7-13/h3-10,17H,1-2H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFRSULLPBRHSX-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=NO)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=N\O)/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[(3,4-dimethylphenyl)(phenyl)methylidene]hydroxylamine typically involves the condensation of 3,4-dimethylbenzaldehyde with phenylhydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction parameters, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[(3,4-dimethylphenyl)(phenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro compounds, while reduction can produce the corresponding amine derivatives .

Scientific Research Applications

(Z)-N-[(3,4-dimethylphenyl)(phenyl)methylidene]hydroxylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-N-[(3,4-dimethylphenyl)(phenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target proteins or enzymes, leading to changes in their activity and function .

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s core structure shares similarities with hydroxamic acids and Schiff bases reported in the literature. Key comparisons include:

Table 1: Structural Comparison with Analogs
Compound Name Key Substituents Configuration Molecular Features Reference ID
(Z)-N-[(3,4-Dimethylphenyl)(phenyl)methylidene]hydroxylamine 3,4-Dimethylphenyl, Phenyl Z Methylidene bridge, hydroxylamine group N/A
(E)-N-[3-Methyl-1-phenylpyrazol-4-ylmethylidene]hydroxylamine 3-Methylpyrazole, Phenyl E Pyrazole ring, O–H···N hydrogen bonds
3-Chloro-N-phenyl-phthalimide Chlorine, Phthalimide ring N/A Aromatic imide, halogen substitution
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide 4-Chlorophenyl, Cyclohexane N/A Hydroxamic acid, aliphatic chain

Key Observations :

  • Substituent Effects : The 3,4-dimethylphenyl group in the target compound may enhance steric hindrance and lipophilicity compared to simpler phenyl or chlorophenyl substituents in analogs like 3-chloro-N-phenyl-phthalimide .
  • Hydrogen Bonding : The hydroxylamine group (-NHOH) can engage in hydrogen bonding, similar to the O–H···N interactions observed in (E)-N-[3-methylpyrazolylmethylidene]hydroxylamine .

Comparison of Reaction Yields :

Compound Class Typical Yield Range Key Reagents/Conditions Reference ID
Hydroxamic Acids 52–85% Hydroxylamine, anhydrous EtOH
Schiff Bases with Methylidene 56–85% Aldehydes, amines, reflux

The target compound’s synthesis may align with these ranges, though steric effects from the dimethylphenyl group could reduce yields compared to less hindered analogs.

Physicochemical and Crystallographic Properties

Table 2: Hypothetical Property Comparison*
Property Target Compound (Z-Form) (E)-N-[3-Methylpyrazolylmethylidene]hydroxylamine N-(4-Chlorophenyl)hydroxamic Acid
Melting Point ~180–200°C (estimated) 165–167°C 145–148°C
Solubility Low in polar solvents Moderate in DMSO High in DMSO
Crystal Packing Layered via C–H···π interactions Tetramers via O–H···N bonds Amorphous/Not reported

*Estimates based on structural analogs.

Crystallography Insights :

  • The Z-configuration likely results in distinct dihedral angles compared to E-isomers. For example, the E-isomer in shows dihedral angles of 42.69–54.49° between aromatic rings, whereas the Z-form may exhibit smaller angles due to steric constraints.

Biological Activity

(Z)-N-[(3,4-dimethylphenyl)(phenyl)methylidene]hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and activity against various biological targets.

Chemical Structure and Synthesis

The compound features a hydroxylamine functional group attached to a substituted benzylidene moiety. Its molecular formula is C15H17N1O1C_{15}H_{17}N_{1}O_{1} with a molecular weight of 241.31 g/mol. The synthesis typically involves the condensation reaction of 3,4-dimethylbenzaldehyde with phenylhydroxylamine in the presence of an acid or base catalyst, optimizing conditions for high yield and purity .

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound. In vitro assays have shown that this compound exhibits significant antibacterial effects against several strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism includes induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

The biological activity is largely attributed to the compound's ability to act as a nucleophile, forming covalent bonds with target proteins or enzymes. This interaction can lead to alterations in enzyme activity or protein function, which is crucial in mediating its antimicrobial and anticancer effects .

Case Studies

  • Antibacterial Activity : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. The compound was found to disrupt cell membrane integrity, leading to increased permeability and eventual cell lysis .
  • Anticancer Research : In a comparative study involving various hydroxylamine derivatives, this compound showed a 50% reduction in cell viability at concentrations as low as 10 µM against MCF-7 breast cancer cells. Mechanistic studies highlighted its role in inducing oxidative stress within cancer cells .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
This compoundAntibacterial, AnticancerNucleophilic attack on proteins
(Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-onesAnticancerApoptosis induction via caspase activation
3,4-Dimethylphenyl isocyanateLimited antibacterialReactive electrophile targeting cellular nucleophiles

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